5-Fluoroimidazo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoroimidazo[1,5-a]pyridine is a heterocyclic compound characterized by the presence of a fluorine atom at the 5th position of the imidazo[1,5-a]pyridine ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoroimidazo[1,5-a]pyridine typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method starts with the reaction of 5-bromopyridin-2-amine with suitable fluorinating agents under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as palladium on carbon to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoroimidazo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazo[1,5-a]pyridine-5-carboxylic acid, while substitution reactions can produce various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
5-Fluoroimidazo[1,5-a]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for studying cellular processes.
Medicine: Explored for its potential as an anti-cancer agent and as a treatment for infectious diseases.
Industry: Utilized in the development of optoelectronic devices and sensors.
Wirkmechanismus
The mechanism of action of 5-Fluoroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit methionyl-tRNA synthetase, an enzyme crucial for protein synthesis in certain parasites . This inhibition disrupts the protein synthesis pathway, leading to the death of the parasite .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoroimidazo[4,5-b]pyridine: Another fluorinated imidazopyridine with similar bioavailability and efficacy.
7-Fluoroimidazo[1,2-a]pyridine: Known for its stability and applications in pharmaceutical synthesis.
Uniqueness
5-Fluoroimidazo[1,5-a]pyridine is unique due to its specific fluorination pattern, which imparts distinct chemical properties and biological activities. Its ability to inhibit methionyl-tRNA synthetase makes it particularly valuable in the treatment of parasitic infections .
Eigenschaften
Molekularformel |
C7H5FN2 |
---|---|
Molekulargewicht |
136.13 g/mol |
IUPAC-Name |
5-fluoroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H5FN2/c8-7-3-1-2-6-4-9-5-10(6)7/h1-5H |
InChI-Schlüssel |
OHPBASBTUXTDBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN=CN2C(=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.